molecular formula C30H34N6O12S2 B601458 (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 491878-07-0

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B601458
CAS No.: 491878-07-0
M. Wt: 734.77
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Description

Classification and Terminology of Beta-Lactam Chromogenic Substrates

Beta-lactam chromogenic substrates are systematically classified according to multiple organizational schemes that reflect both their structural characteristics and functional properties. The molecular classification system divides beta-lactamases into four distinct classes designated A, B, C, and D, based on conserved amino acid sequence motifs and catalytic mechanisms. Classes A, C, and D encompass serine-dependent enzymes that utilize active site serine residues for beta-lactam hydrolysis, while class B metalloenzymes require divalent zinc ions for substrate hydrolysis. This classification framework provides essential context for understanding how different chromogenic substrates interact with various beta-lactamase types.

The functional classification scheme, originally proposed by Bush and colleagues and subsequently updated, organizes beta-lactamases according to their substrate and inhibitor profiles rather than structural similarities. This system establishes group 1 enzymes corresponding to class C cephalosporinases, group 2 enzymes including classes A and D broad-spectrum, inhibitor-resistant, and extended-spectrum beta-lactamases along with serine carbapenemases, and group 3 metallo-beta-lactamases. Understanding these functional groupings proves crucial for selecting appropriate chromogenic substrates that demonstrate optimal reactivity with specific enzyme classes.

Chromogenic substrate terminology reflects the diverse chemical approaches employed in their development. Compounds are frequently designated according to their chromophore systems, such as nitrophenyl derivatives, indolyl compounds, or other aromatic systems that undergo color changes upon enzymatic cleavage. The nomenclature often incorporates structural descriptors indicating the position and nature of chromophore attachment, substrate linkage chemistry, and any specialized functional groups that influence enzymatic recognition or detection sensitivity.

The classification of chromogenic substrates also considers their spectroscopic properties, particularly the wavelength ranges of their intact and hydrolyzed forms. Substrates are categorized based on their absorbance maxima, extinction coefficients, and the magnitude of spectral shifts accompanying enzymatic hydrolysis. These parameters directly influence assay sensitivity and the practical detection limits achievable in various experimental contexts.

Specialized terminology has evolved to describe the kinetic and mechanistic properties of chromogenic substrates. Terms such as chromogenic turnover, colorimetric response time, and substrate specificity index provide standardized metrics for comparing different compounds and optimizing assay protocols. This systematic nomenclature facilitates communication among researchers and ensures consistent interpretation of experimental results across different laboratories and applications.

Historical Development of Nitrocefin and Analogues

The historical development of nitrocefin and its analogues represents a landmark achievement in chromogenic substrate chemistry, establishing the foundation for modern beta-lactamase detection methodologies. Nitrocefin, designated as Glaxo Research compound 87/312, emerged from systematic efforts to develop cephalosporin derivatives capable of providing visual indication of beta-lactamase activity. The compound's chemical name, 3-(2,4-dinitrostyryl)-(6R,7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic acid E-isomer, reflects its complex molecular architecture incorporating both chromogenic and beta-lactam functionalities.

The initial development of nitrocefin addressed fundamental limitations in existing beta-lactamase detection methods, which relied primarily on indirect measurements or required specialized equipment. Early research demonstrated that nitrocefin undergoes a distinctive color change from yellow to red upon beta-lactamase-mediated hydrolysis, with absorbance maxima shifting from approximately 390 nanometers to 486 nanometers at physiological pH. This dramatic spectroscopic change enabled direct visual detection of enzymatic activity without requiring complex instrumentation.

Subsequent development efforts focused on improving the synthetic accessibility and cost-effectiveness of nitrocefin production. Traditional synthetic routes proved circuitous and expensive, limiting widespread adoption of the compound despite its excellent performance characteristics. Recent advances in synthetic methodology have yielded more efficient approaches, including a three-step synthesis achieving 44 percent overall yield, significantly improving the practical accessibility of this important reagent.

The success of nitrocefin stimulated extensive research into structural analogues designed to address specific limitations or enhance particular performance characteristics. Researchers have developed numerous derivatives incorporating alternative chromophore systems, modified side chains, and altered substitution patterns to optimize properties such as enzymatic specificity, detection sensitivity, and chemical stability. These analogues have expanded the toolkit available for beta-lactamase detection while providing insights into structure-activity relationships governing chromogenic substrate performance.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMWAKGHQALBE-KVGGNSOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

A cycloaddition between a protected allylamine and acryloyl chloride generates the pyrrolidine core. Catalytic asymmetric hydrogenation using a ruthenium-BINAP complex ensures the 3S,5S configuration.

Sulfamoylamino Functionalization

The sulfamoylamino group is installed via nucleophilic substitution of a bromomethyl intermediate with sulfamide (H2_2NSO2_2NH2_2) in dimethylformamide (DMF) at 60°C. Protective group strategies, including tert-butoxycarbonyl (Boc) for amines, prevent undesired side reactions.

Introduction of the 4-Nitrophenyl Methoxycarbonyl Group

The (4-nitrophenyl)methoxycarbonyl (PNZ) protecting group is appended to the pyrrolidine nitrogen using 4-nitrophenyl methyl chloroformate in dichloromethane (DCM) with triethylamine (Et3_3N) as a base. Selective deprotection of the Boc group with trifluoroacetic acid (TFA) reveals the secondary amine for subsequent sulfanyl linkage.

Sulfanyl Bridge Formation

The sulfanyl (-S-) bridge connecting the bicyclic core and pyrrolidine is formed via a thiol-disulfide exchange reaction. Treatment of the β-lactam thioacetate intermediate with the deprotected pyrrolidine-thiol in the presence of diisopropylethylamine (DIPEA) affords the desired sulfide linkage.

Final Esterification and Deprotection

The terminal carboxylate group is esterified with (4-nitrophenyl)methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. Global deprotection under hydrogenolysis conditions (H2_2, Pd/C) removes any remaining benzyl or PNZ groups, yielding the final product.

Analytical Validation

Critical characterization data include:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 1189.3 [M + H]+^+.

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the bicyclic β-lactam (δ 5.2 ppm, d, J = 4.8 Hz) and sulfamoylamino protons (δ 6.8 ppm, br s).

  • X-ray Crystallography : Confirms the (4R,5S,6S) and (3S,5S) configurations .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The sulfamoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C29H27N2O10S
  • Molecular Weight : 594.51 g/mol
  • CAS Number : 90776-59-3

Structural Features

FeatureDescription
Bicyclic StructureContains a bicyclo[3.2.0] framework which enhances stability and reactivity.
Functional GroupsIncludes nitrophenyl, hydroxyl, sulfamoyl, and carboxyl groups that enhance biological interactions.

Synthesis of Antibiotics

The primary application of this compound is as a key intermediate in the synthesis of carbapenem antibiotics, specifically Meropenem . It serves as a protected form of the final drug molecule, facilitating the construction of the antibiotic's complex structure while ensuring stability during synthesis processes.

Antibacterial Activity

Research indicates that compounds derived from this structure exhibit potent antibacterial properties against a range of pathogens. The unique combination of functional groups allows for enhanced interaction with bacterial enzymes and proteins involved in cell wall synthesis.

Potential for Drug Development

Due to its complex structure and diverse functional groups, this compound holds promise for further modifications to develop new therapeutics targeting various diseases beyond bacterial infections, including potential antiviral applications .

Case Study 1: Meropenem Synthesis

A study highlighted the role of (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate in synthesizing Meropenem. The study demonstrated that using this compound as an intermediate significantly improved yield and purity compared to traditional methods.

Case Study 2: Antibacterial Efficacy

Another research project evaluated the antibacterial efficacy of derivatives synthesized from this compound against resistant strains of bacteria. The results indicated a marked improvement in activity due to the strategic placement of functional groups that enhance binding affinity to bacterial targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The nitro and sulfamoylamino groups could play a role in binding to active sites, while the hydroxyl and carboxylate groups could participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Nitrophenylmethyl, sulfamoylamino-methyl pyrrolidine, diphenoxyphosphoryloxy 827.76 β-lactamase resistance; broad-spectrum activity
Doripenem Sulfamoylamino-methyl pyrrolidine 420.44 Potent against multidrug-resistant Pseudomonas aeruginosa
Meropenem Intermediate (Crystalline Form) 4-Nitrobenzyloxycarbonyl, dimethylaminocarbonyl pyrrolidine 784.70 High stability in alkyl alkanoates; used in meropenem synthesis
Ertapenem 3-Carboxyphenyl carbamoyl pyrrolidine 475.52 Long half-life; effective against anaerobic bacteria
Tebipenem Pivoxil Diphenoxyphosphoryloxy, 3-mercaptoazetidine 594.51 Oral prodrug; hydrolyzed to active tebipenem

Pharmacokinetics and Solubility

  • Target Compound: The bulky 4-nitrophenylmethyl group likely reduces aqueous solubility, necessitating intravenous administration (similar to meropenem) .
  • Tebipenem Pivoxil : Orally bioavailable due to the pivoxil ester, which is cleaved in vivo to release the active drug .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis avoids intermediate isolation, reducing production costs and time compared to older methods .

Crystallinity : The crystalline form of the meropenem intermediate (similar in structure) demonstrates superior stability, enabling storage at room temperature .

Mechanistic Insights: Sulfamoylamino groups enhance binding to PBPs by forming hydrogen bonds with active-site residues, as shown in doripenem’s crystal structures .

Biological Activity

The compound (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of carbapenem antibiotics like Meropenem. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O7SC_{18}H_{23}N_{3}O_{7}S with a molecular weight of approximately 403.45 g/mol. Its structure features multiple functional groups including nitro, hydroxy, and sulfamoyl moieties, indicating potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₇S
Molecular Weight403.45 g/mol
Key Functional GroupsNitro, Hydroxy, Sulfamoyl

Biological Activity

The biological activity of this compound is primarily associated with its role as an antibacterial agent due to its structural similarity to carbapenem antibiotics. Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antibacterial Activity : The compound is a key intermediate in the synthesis of Meropenem, which is effective against a broad spectrum of bacteria including resistant strains.
  • Mechanism of Action : Carbapenems work by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.
  • Potential Antimycobacterial Activity : Some studies suggest that derivatives of this compound may also target mycobacterial species, which are responsible for diseases such as tuberculosis.

Synthesis

The synthesis of this compound involves several complex steps typical in organic chemistry:

  • Starting Materials : The synthesis begins with readily available precursors that undergo various reactions including coupling and functional group modifications.
  • Key Reactions : Key reactions may include:
    • Suzuki Coupling : For forming carbon-carbon bonds.
    • Hydrolysis : To convert esters into acids or alcohols.
    • Reduction Reactions : Such as converting nitro groups to amines under specific conditions.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the nitrophenyl or sulfamoyl groups can enhance antibacterial potency .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of carbapenem derivatives, showing promising results in treating infections caused by resistant bacteria .

Q & A

Q. What are the key challenges in synthesizing this β-lactam-derived compound, and how can they be methodologically addressed?

The compound’s complexity arises from its bicyclic β-lactam core, multiple stereocenters, and labile functional groups (e.g., sulfamoylamino, 4-nitrophenyl esters). Key challenges include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis guided by computational reaction path searches (e.g., quantum chemical calculations to predict transition states) .
  • Protecting group strategies : Optimize orthogonal protection for the sulfamoylamino and hydroxyl groups to avoid side reactions during coupling steps. Reference analogous nitrobenzyl-protected intermediates in β-lactam synthesis .
  • Purification : Employ high-resolution chromatography (e.g., Chromolith HPLC Columns) to separate diastereomers .

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

  • X-ray crystallography : Resolve the absolute configuration of the bicyclic core and pyrrolidine substituents.
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations with computational models (DFT-optimized structures) .
  • Circular dichroism (CD) : Analyze electronic transitions in chiral centers, calibrated against known β-lactam derivatives .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Test against penicillin-binding proteins (PBPs) or β-lactamases using fluorogenic substrates (e.g., nitrocefin hydrolysis assays) .
  • Antibacterial susceptibility : Perform MIC/MBC testing against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) with comparisons to carbapenem controls .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) simulations : Predict hydrolysis rates of the β-lactam ring and 4-nitrophenyl ester in aqueous buffers .
  • pKa calculations : Identify protonation states of the sulfamoylamino group to guide pH-sensitive formulation strategies .
  • Degradation pathway mapping : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate decomposition products and validate with LC-MS .

Q. What advanced techniques resolve contradictions in enzyme inhibition data across studies?

  • Kinetic isotope effects (KIEs) : Differentiate between covalent vs. non-covalent binding mechanisms with deuterated substrates .
  • Cryo-EM or X-ray crystallography : Visualize binding interactions in enzyme-compound complexes, focusing on the sulfamoylamino group’s role in hydrogen bonding .
  • Machine learning : Train models on inhibition datasets to identify outliers and refine experimental conditions .

Q. How can researchers design experiments to probe the role of the sulfamoylamino group in cellular permeability?

  • PAMPA assays : Compare permeability of the parent compound with analogs lacking the sulfamoylamino moiety .
  • Molecular weight/PSA analysis : Use topological polar surface area (TPSA) calculations to correlate structural features with uptake .
  • Fluorescent tagging : Synthesize a BODIPY-labeled derivative for live-cell imaging in Pseudomonas aeruginosa biofilms .

Methodological Considerations for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

  • Non-linear regression : Fit data to a Hill equation model with bootstrap resampling to estimate EC50 confidence intervals .
  • Bayesian hierarchical modeling : Account for batch-to-batch variability in synthetic yields or biological replicates .

Q. How should researchers address discrepancies between computational predictions and experimental stability data?

  • Feedback loops : Integrate experimental degradation data (e.g., Arrhenius plots) into computational models to refine force-field parameters .
  • Sensitivity analysis : Identify which molecular descriptors (e.g., bond dissociation energies) most significantly impact stability predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.